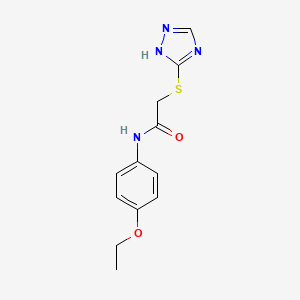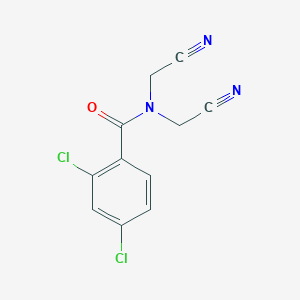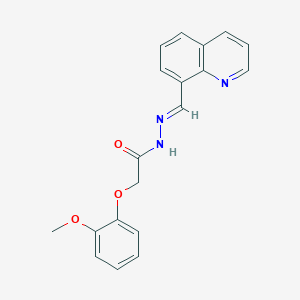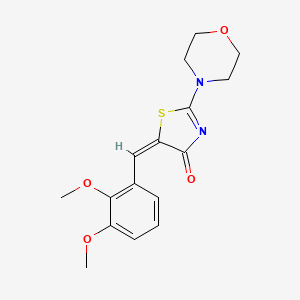![molecular formula C20H18Cl2N4O2 B5607921 N-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607921.png)
N-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that often feature complex molecular structures and are studied for various properties, including antimicrobial activities and potential applications in material science. These compounds are synthesized through multiple steps involving reactions of different precursors to achieve the desired molecular architecture.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multi-step chemical reactions starting from different ester ethoxycarbonylhydrazones with primary amines, leading to various substituted derivatives (Bektaş et al., 2010). These synthesis pathways highlight the complexity and versatility of approaches to constructing the 1,2,4-triazole core, potentially applicable to synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of similar compounds, like 4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, has been elucidated using single-crystal X-ray diffraction, revealing detailed insights into the arrangement of atoms and the geometry of the molecule (Hu et al., 2010). Such analyses are crucial for understanding the reactivity and properties of these compounds.
Chemical Reactions and Properties
The chemical behavior of triazole derivatives involves reactions with various amines and other reagents to form new compounds with potential antifungal and antimicrobial activities. For instance, N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines show good in vitro activity against pathogenic fungi (Arnoldi et al., 2007). These reactions underscore the compound's ability to undergo further chemical transformations, leading to new derivatives with varied biological activities.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and substituents on the triazole ring. For instance, the synthesis and structural analysis of benzoxazine isomers from o-allylphenol show how molecular modifications can affect the polymerization behavior and thermal properties of the resultant compounds (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are integral for understanding the applications and functionality of the compound. For example, the synthesis of N-hydroxy-4-(methylamino)azobenzene and its reactivity to amino acids demonstrate the compound's potential interactions and transformations under specific conditions (Hashimoto & Degawa, 1975).
Propriétés
IUPAC Name |
(E)-1-[3,5-dichloro-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-2-5-16-6-3-4-7-19(16)27-8-9-28-20-17(21)10-15(11-18(20)22)12-25-26-13-23-24-14-26/h2-4,6-7,10-14H,1,5,8-9H2/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBTUCXQMIQGSW-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-hydroxy-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5607848.png)
![N-methyl-4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5607850.png)
![2-methyl-8-[2-(4-methylbenzyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5607851.png)

![2-(methylthio)-6-{3-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-pyrimidinamine](/img/structure/B5607863.png)
![methyl 3-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}azepane-1-carboxylate](/img/structure/B5607864.png)


![N,N-dimethyl-3-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5607896.png)
![ethyl[2-hydroxy-3-(4-nitrophenoxy)propyl]sulfamic acid](/img/structure/B5607899.png)

![6-methoxy-N-[(5-methoxy-1H-indol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5607911.png)
![4-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-2-propyl-1,3-thiazole](/img/structure/B5607916.png)
